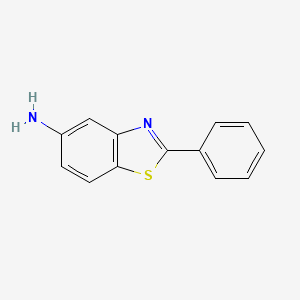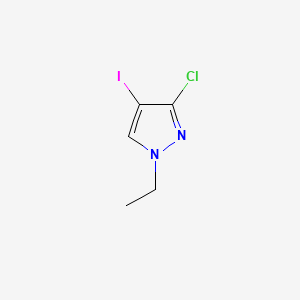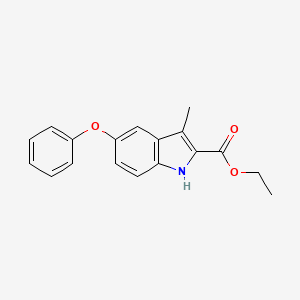
2-(3-Bromo-6-chloropyridin-2-yl)-2-methylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromo-6-chloropyridin-2-yl)-2-methylpropan-1-ol is a chemical compound with a complex structure that includes bromine, chlorine, and pyridine moieties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-6-chloropyridin-2-yl)-2-methylpropan-1-ol typically involves the use of pyridine derivatives and halogenation reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced reactors and continuous flow systems to ensure efficiency and consistency. The use of automated systems and stringent quality control measures are essential to produce the compound at an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Bromo-6-chloropyridin-2-yl)-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group.
Reduction: The compound can be reduced to remove halogen atoms.
Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
2-(3-Bromo-6-chloropyridin-2-yl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: It is used in the production of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism by which 2-(3-Bromo-6-chloropyridin-2-yl)-2-methylpropan-1-ol exerts its effects involves interactions with specific molecular targets. The bromine and chlorine atoms can participate in halogen bonding, while the pyridine ring can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and binding affinity to various biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-Bromo-6-chloropyridin-2-yl)-1,1,1-trifluoropropan-2-one: This compound has similar halogenation but includes a trifluoromethyl group.
(3-Bromo-6-chloropyridin-2-yl)methanol: This compound is structurally similar but lacks the methylpropan-1-ol group.
Uniqueness
2-(3-Bromo-6-chloropyridin-2-yl)-2-methylpropan-1-ol is unique due to its specific combination of bromine, chlorine, and pyridine moieties, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various fields .
Propriétés
Formule moléculaire |
C9H11BrClNO |
|---|---|
Poids moléculaire |
264.54 g/mol |
Nom IUPAC |
2-(3-bromo-6-chloropyridin-2-yl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C9H11BrClNO/c1-9(2,5-13)8-6(10)3-4-7(11)12-8/h3-4,13H,5H2,1-2H3 |
Clé InChI |
DMHUCLZZXFIWGP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CO)C1=C(C=CC(=N1)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-(5-Bromothiophen-2-yl)-4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13928326.png)
![N-(2-chloropyrido[2,3-b]pyrazin-3-yl)-3-nitrobenzenesulfonamide](/img/structure/B13928333.png)
![2-[(4-phenoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B13928341.png)


![7-Chloro-5-iodo-3-methyl-3H-imidazo[4,5-B]pyridine](/img/structure/B13928358.png)
![N-[(4-methoxyphenyl)methyl]-N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,6-naphthyridin-7-amine](/img/structure/B13928360.png)

![8,8-dimethyl-2-benzyl-9-Oxa-2-azaspiro[5.5]undecane](/img/structure/B13928367.png)
